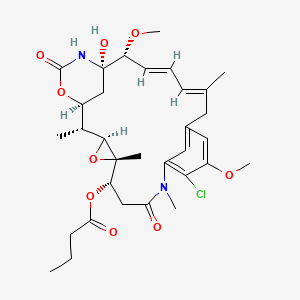

Maytansinol butyrate

Description

Properties

IUPAC Name |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHTIAFMSHJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66547-09-9 | |

| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ansamitocin P-3: Comprehensive Structure-Activity Relationship (SAR) and Payload Engineering Guide

Executive Summary

Ansamitocin P-3 (AP-3) is a highly potent macrocyclic antimitotic agent isolated from the actinomycete Actinosynnema pretiosum[1]. As a structural analog of the plant-derived maytansine, AP-3 exhibits exceptional cytotoxicity—often in the picomolar range—by binding to the vinca domain of β-tubulin[2]. This whitepaper provides an in-depth analysis of the AP-3 structure-activity relationship (SAR), elucidates its apoptotic signaling pathways, and details the robust experimental protocols required for its evaluation and semi-synthetic conversion into clinical antibody-drug conjugate (ADC) payloads such as DM1 and DM4[3].

Structural Architecture and SAR Analysis

The pharmacological potency of AP-3 is dictated by its complex ansamacrolide architecture[4]. SAR studies have systematically deconstructed the molecule to identify the pharmacophores responsible for tubulin binding and cytotoxicity[3].

-

The C9 Carbinolamide and C4-C5 Epoxide (The Binding Core): The C9 carbinolamide moiety and the C4-C5 epoxide are absolute requirements for optimal biological activity[3]. These functional groups facilitate critical hydrogen bonding and steric alignment within the vinca binding site of tubulin. Removal or alteration of the epoxide drastically reduces cytotoxicity[3].

-

C11 and C13 Double Bonds: The diene system maintains the rigid macrocyclic conformation necessary for docking into the tubulin pocket[3].

-

The C3 Ester Side Chain (The Modulator): The presence of an ester side chain at the C3 position is essential for activity[1]. AP-3 possesses an isobutyrate group at C3, whereas maytansine features an N-acetyl-N-methyl-L-alanyl group[5]. Cleavage of this ester yields maytansinol, which is significantly less potent. Because the C3 position tolerates structural variation without abolishing target affinity, it is the premier site for conjugating linker-payloads (e.g., introducing thiol or disulfide groups) in ADC development[3].

Table 1: Comparative SAR and Cytotoxicity Profiles of Maytansinoids

| Compound | C3 Substitution | Tubulin Binding ( | Cytotoxicity ( | Clinical Utility |

| Ansamitocin P-3 | Isobutyrate | ~1.3 µM[2] | 20 ± 3 pM[2] | Precursor / ADC Payload[] |

| Maytansine | N-acetyl-N-methyl-L-alanyl | ~1.0 µM | 10 - 100 pM[3] | Terminated (High Toxicity)[3] |

| Maytansinol | Hydroxyl (-OH) | Weak | Significantly Reduced[3] | Synthetic Intermediate[3] |

| DM1 | Thiol-bearing linker | ~1.0 µM | 10 - 100 pM[3] | Active ADC Payload[3] |

Mechanism of Action: Tubulin Depolymerization and Apoptosis

AP-3 binds to purified tubulin with a dissociation constant (

Figure 1: AP-3 mechanism of action: from tubulin binding to p53-mediated apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate internal controls and orthogonal validation steps to establish causality rather than mere correlation.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

-

Rationale: Measures the direct effect of AP-3 on microtubule assembly kinetics by monitoring light scattering[7].

-

Procedure:

-

Preparation: Purify bovine brain tubulin and resuspend to 1 mg/mL in cold MES buffer (pH 6.8) lacking GTP[7].

-

Compound Incubation: Add AP-3 (e.g., 5 µM to 80 µM) or vehicle (DMSO) to the tubulin solution and incubate at 0 °C for 10-15 minutes to establish a baseline[7].

-

Polymerization Induction: Transfer the mixture to a 37 °C water bath and add 1 mM GTP to initiate polymerization[7].

-

Measurement: Monitor the increase in turbidity continuously at 460 nm using a spectrophotometer for 30-60 minutes[7].

-

-

Validation: A successful assay will show a rapid, sigmoidal increase in absorbance in the vehicle control, while AP-3 treated samples will remain near baseline, confirming complete inhibition of polymerization[7].

Protocol 2: Cell Viability and Cell Cycle Analysis

-

Rationale: Correlates macroscopic cell death with cell cycle arrest in the G2/M phase[2].

-

Procedure:

-

Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates and allow adherence for 24 hours[5].

-

Treatment: Expose cells to a concentration gradient of AP-3 (1 pM to 1000 pM) for 72 hours[5].

-

Viability Readout: Utilize MTT or CellTiter-Glo to quantify metabolic activity. Calculate the

via non-linear regression (expected ~20 pM for MCF-7)[2]. -

Cell Cycle Validation: In parallel 6-well plates, harvest AP-3 treated cells, fix in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry[5].

-

-

Validation: The cytotoxicity

must directly correlate with a dose-dependent accumulation of cells in the G2/M phase (e.g., 70% of cells in G2/M at 100 pM AP-3 compared to 26% in controls)[5].

Protocol 3: Semi-Synthesis of ADC Payloads (AP-3 to DM1)

-

Rationale: Total synthesis of maytansinoids is cost-prohibitive due to numerous stereocenters[3]. Semi-synthesis from fermentation-derived AP-3 is the industry standard for generating ADC payloads[3].

-

Procedure:

-

Reductive Cleavage: Treat AP-3 with lithium trimethoxyaluminum hydride (

) in THF at -30 °C to -40 °C. This selectively cleaves the C3 isobutyrate ester without disrupting the essential C4-C5 epoxide, yielding maytansinol (approx. 81% yield)[1]. -

Esterification: React maytansinol with a disulfide-containing carboxylic acid using dicyclohexylcarbodiimide (DCC) and zinc chloride (

) to form a maytansinoid disulfide[1]. -

Disulfide Reduction: Cleave the disulfide bond using dithiothreitol (DTT) to generate the free thiol-bearing DM1 payload[3].

-

-

Validation: Monitor each step via LC-MS. The mass shift from AP-3 (635.1 g/mol )[4] to maytansinol confirms successful C3 cleavage, validating the preservation of the macrolactam ring.

Figure 2: Semi-synthetic workflow converting fermentation-derived AP-3 into DM1.

Conclusion

Ansamitocin P-3 remains a cornerstone in the development of targeted cancer therapeutics[]. Its unique structural features, specifically the C4-C5 epoxide and C9 carbinolamide, provide unparalleled tubulin-binding affinity, while the modifiable C3 ester serves as the gateway for modern ADC payload engineering[3]. By employing rigorous, self-validating analytical protocols, researchers can continue to exploit the AP-3 scaffold to design next-generation chemotherapeutics with optimized therapeutic windows.

References

- Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - nih.

- Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem - nih.

- The chemistry and biology of the maytansinoid antitumor agents - academie-sciences.

- Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - mdpi.

- Ansamitocin P-3 (Antibiotic C 15003P3) | Bacterial Inhibitor - medchemexpress.

- Ansamitocin p-3 (Maytansinol isobutyrate, NSC292222) - selleckchem.

- CAS 66584-72-3 (Ansamitocin P-3) - bocsci.

Sources

- 1. The chemistry and biology of the maytansinoid antitumor agents [comptes-rendus.academie-sciences.fr]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Unveiling the Potency Dynamics: A Comparative Analysis of Maytansinol Butyrate and Maytansine

Target Audience: Researchers, Application Scientists, and ADC Development Professionals Document Type: Technical Whitepaper

Executive Summary

Maytansinoids represent one of the most potent classes of microtubule-targeting agents utilized in modern oncology, particularly as payloads for Antibody-Drug Conjugates (ADCs). While Maytansine is the foundational parent molecule, its esterified derivatives—specifically Maytansinol butyrate (and its functional isomer, isobutyrate/Ansamitocin P-3)—exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. This whitepaper provides an in-depth structural, mechanistic, and empirical comparison of these two molecules, detailing the causality behind their potency differences and providing field-proven, self-validating protocols for their evaluation.

Structural Biology & The Causality of Potency

To understand the potency delta between maytansine and maytansinol butyrate, we must first analyze their structural foundations. Both compounds share the same benzoansamacrolide core, which is responsible for binding to the vinca domain of β-tubulin.

However, the C-3 ester side chain acts as the critical molecular anchor.

-

Maytansinol (the de-esterified core) is essentially biologically inert, exhibiting less than 1/10,000th the cytotoxic activity of its esterified counterparts[1].

-

Maytansine features a bulky N-acetyl-N-methyl-D-alanine ester at the C-3 position[2].

-

Maytansinol butyrate (Ansamitocin P-3') and its isomer Maytansinol isobutyrate (Ansamitocin P-3) feature a streamlined aliphatic butyrate ester[3].

The Mechanistic Causality: Why does the aliphatic butyrate ester outperform the complex amino acid ester of maytansine?4 reveal that the carbonyl oxygen of the C-3 ester and its tail group form strong intramolecular hydrogen bonds with the C-9 hydroxyl and the benzene ring of the macrolide core[4]. This internal tethering "locks" the molecule into a highly rigid, bioactive conformation. The streamlined butyrate tail achieves this pre-organization with minimal steric clash, drastically reducing the entropic penalty upon binding to tubulin compared to the bulkier maytansine side chain.

Mechanism of Action: Tubulin Binding Dynamics

Both compounds exert their cytotoxic effects by binding to the vinca alkaloid site at the longitudinal interface of β-tubulin[2]. At picomolar concentrations, this binding suppresses microtubule dynamics without necessarily depolymerizing the entire microtubule network. This suppression prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint, leading to prolonged G2/M cell cycle arrest, and ultimately, apoptosis[5].

Figure 1: Mechanism of action for maytansinoids inducing apoptosis via tubulin binding.

Comparative Potency & Cytotoxicity Data

The structural pre-organization of maytansinol butyrate translates to a massive empirical advantage in vitro. When tested against human solid tumor cell lines (such as the MCF-7 breast cancer line), 5 demonstrate that the butyrate/isobutyrate esters are roughly 35 times more potent than the parent maytansine[5].

Table 1: Quantitative Potency Comparison (MCF-7 Cell Line)

| Compound | C-3 Substituent | IC50 (MCF-7) | Mechanistic Note |

| Maytansinol | Hydroxyl (-OH) | > 10,000 nM | Lacks structural anchor for tubulin binding[1]. |

| Maytansine | N-acetyl-N-methyl-D-alanine | ~710 pM | Parent compound; standard baseline[5]. |

| Maytansinol Butyrate | Butyrate / Isobutyrate | ~20 pM | Optimal steric fit; ~35x more potent than Maytansine[5]. |

Note: Maytansinol butyrate (Ansamitocin P-3') and its isobutyrate isomer (Ansamitocin P-3) exhibit near-identical potency profiles and are often utilized interchangeably in payload synthesis literature.

Experimental Methodologies for Potency Validation

As a Senior Application Scientist, I emphasize that generating reliable sub-nanomolar IC50 data requires self-validating assay systems. The extreme potency of maytansinol butyrate means that minor pipetting errors or degradation can skew results by orders of magnitude.

Protocol 1: Orthogonal SRB Cytotoxicity Assay

Expertise & Experience: We utilize the Sulforhodamine B (SRB) assay rather than MTT. Because maytansinoids cause mitotic arrest rather than immediate lysis, metabolic assays (like MTT) can yield false viability signals from arrested, hyper-metabolic cells. SRB measures total cellular protein, providing a direct stoichiometric readout of proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation (Critical Step): Prepare a 10 mM stock of Maytansinol butyrate in 100% anhydrous DMSO. Perform serial dilutions in media to achieve a final concentration range of 1 pM to 1000 pM. Ensure final DMSO concentration never exceeds 0.1% to prevent solvent toxicity.

-

Treatment: Apply the drug to the cells and incubate for exactly 48 hours[5].

-

Fixation: Gently add cold Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.

-

Staining & Readout: Add 0.4% SRB solution (in 1% acetic acid) for 10 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM unbuffered Tris base and read absorbance at 515 nm.

-

Self-Validation Check: The assay is only valid if the vehicle control (0.1% DMSO) shows >95% viability compared to untreated cells, and a reference standard (e.g., Paclitaxel) yields its established IC50.

Protocol 2: In Vitro Tubulin Polymerization Assay

Trustworthiness: To prove that the cytotoxicity observed in Protocol 1 is mechanistically driven by tubulin binding, an isolated cell-free tubulin assay must be run in parallel.

-

Preparation: Keep highly purified porcine brain tubulin (>99% pure) strictly on ice. Tubulin is highly labile and will spontaneously degrade if warmed prematurely.

-

Reaction Mix: Combine tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 10 µM of the fluorescent reporter DAPI.

-

Compound Addition: Add Maytansine or Maytansinol butyrate at varying concentrations (10 pM to 1 µM).

-

Initiation: Transfer the plate to a pre-warmed 37°C microplate reader and immediately inject 1 mM GTP to initiate polymerization.

-

Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes to calculate the Vmax of polymerization inhibition.

Figure 2: Orthogonal experimental workflow for validating maytansinoid potency.

Conclusion & Implications for ADCs

The transition from Maytansine to Maytansinol butyrate (and its derivatives) represents a masterclass in rational drug optimization. By leveraging the C-3 ester to enforce a rigid, bioactive conformation, developers achieved a ~35-fold increase in potency. Because ADCs are limited by the number of payload molecules they can deliver per antibody (typically a Drug-to-Antibody Ratio of 3.5 to 4), payloads must possess sub-nanomolar to picomolar toxicity[2]. The ~20 pM IC50 of Maytansinol butyrate makes it an ideal, highly efficient warhead for next-generation targeted immunoconjugates.

References

-

Title: The chemistry and biology of the maytansinoid antitumor agents Source: academie-sciences.fr URL: [1]

-

Title: C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids Source: nih.gov URL: [4]

-

Title: CHAPTER 5: Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) Source: rsc.org URL: [2]

-

Title: Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site Source: nih.gov URL: [5]

-

Title: Ansamitocin P-3 Source: interchim.fr URL: [3]

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. books.rsc.org [books.rsc.org]

- 3. interchim.fr [interchim.fr]

- 4. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

The C3-Ester Pharmacophore: A Technical Guide to Maytansinoid Design and Activity in ADCs

Executive Summary

This technical guide analyzes the critical role of the C3-ester functionality in maytansinoids, a class of potent microtubule inhibitors widely used as payloads in Antibody-Drug Conjugates (ADCs). While the C3 position is often viewed merely as a conjugation handle, this guide demonstrates that the specific stereochemistry and lipophilicity of the C3-ester side chain are fundamental determinants of biological potency, metabolic stability, and the "bystander effect."

Structural Pharmacophore & SAR: The "Maytansinol Bowl"

The biological activity of maytansinoids hinges on the macrocyclic ring structure (the "bowl") and the C3-side chain (the "lid").

The Criticality of the C3-Ester

Native maytansine possesses an N-acetyl-N-methyl-L-alanine ester at the C3 position. Structure-Activity Relationship (SAR) studies confirm that this ester is not auxillary but essential.

-

Maytansinol (C3-OH): Hydrolysis of the ester to the free alcohol (maytansinol) results in a drastic loss of potency (typically 100- to 400-fold reduction in cytotoxicity).

-

Conformational Locking: The carbonyl oxygen of the C3-ester forms intramolecular hydrogen bonds (specifically with the C9-hydroxyl) that lock the macrocycle into the specific conformation required to bind the Vinca peptide site on

-tubulin. -

Stereochemical Gatekeeping: The chirality at the C2' position of the ester side chain is binary. The L-epimer is highly active; the D-epimer is virtually inactive.

The C3-Linker Interface (DM1 vs. DM4)

In ADC design, the native side chain is modified to include a thiol handle. The chemical nature of this modification dictates the drug's intracellular behavior.

| Feature | DM1 (Mertansine) | DM4 (Ravtansine) |

| Structure | Thioether linkage via N-methyl-L-alanine | Hindered disulfide via N-methyl-L-alanine |

| Linker Chemistry | Often non-cleavable (e.g., SMCC) | Cleavable (e.g., SPDB) |

| Primary Metabolite | Lys-SMCC-DM1 (Charged, polar) | S-methyl-DM4 (Neutral, lipophilic) |

| Membrane Permeability | Low (Trapped in target cell) | High (Diffuses to neighbors) |

| Bystander Effect | Negligible | Pronounced |

Mechanism of Action & Cellular Processing[5]

The efficacy of C3-ester maytansinoids is defined by their processing within the lysosome and subsequent interaction with tubulin.

Tubulin Binding Dynamics

Unlike taxanes (which stabilize microtubules), maytansinoids destabilize them. They bind to the Vinca site at the inter-dimer interface of

-

Low Concentration: Suppresses microtubule dynamic instability (treadmilling), leading to G2/M arrest.

-

High Concentration: Induces bulk depolymerization.

Pathway Visualization

The following diagram illustrates the differential processing of DM1 and DM4, emphasizing the role of the C3-metabolite in the bystander effect.

Figure 1: Intracellular processing of C3-ester maytansinoids. Note the divergence in metabolite lipophilicity between DM1 and DM4, which dictates bystander potency.[1]

Experimental Protocols

To validate C3-ester activity, researchers must employ self-validating protocols that distinguish between simple toxicity and specific microtubule disruption.

Protocol A: Turbidimetric Tubulin Polymerization Assay

This assay quantifies the ability of the C3-ester to inhibit the assembly of purified tubulin into microtubules.

-

Principle: Polymerized microtubules scatter light at 340 nm; free tubulin does not.

-

Controls:

-

Negative: DMSO (vehicle).

-

Positive (Stabilizer): Paclitaxel (increases OD).[2]

-

Positive (Destabilizer): Vinblastine or Nocodazole (decreases OD).

-

Step-by-Step Workflow:

-

Preparation: Thaw >99% pure bovine brain tubulin on ice. Dilute to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol).

-

Critical: Keep all components at 4°C until the start. Premature warming causes spontaneous polymerization.

-

-

Compound Addition: Add 10 µL of 10X test compound (C3-ester analog) to pre-warmed (37°C) 96-well half-area plate.

-

Initiation: Rapidly pipette 100 µL of cold tubulin solution into the wells.

-

Measurement: Immediately place in a spectrophotometer pre-heated to 37°C. Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

-

Analysis: Calculate

(rate of polymerization) and Steady State Mass (final OD). Active C3-esters will show a flat line or significantly reduced slope compared to DMSO.

Protocol B: Co-Culture Bystander Effect Assay

This protocol determines if the C3-ester metabolite can cross membranes to kill antigen-negative (Ag-) cells.

Step-by-Step Workflow:

-

Cell Selection:

-

Seeding: Co-culture Ag+ and Ag- (GFP) cells at a 1:1 ratio in 96-well plates (Total density: 5,000 cells/well).

-

Treatment: Treat with the C3-ester ADC (e.g., T-DM1 vs. T-DM4) at varying concentrations.

-

Incubation: Incubate for 96 hours (Maytansinoids are slow-acting; 48h is insufficient).

-

Readout: Measure GFP fluorescence.

-

Interpretation: If GFP signal decreases significantly, the drug released from Ag+ cells has killed the Ag- cells (Positive Bystander Effect).

-

Data Presentation & Screening Workflow

Comparative Potency Data

The following table summarizes the impact of C3-modifications on biological activity (Data synthesized from standard SAR literature).

| Compound | C3-Substituent | Tubulin | Cell Viability | Bystander Activity |

| Maytansine | N-acetyl-N-methyl-L-alanine | 0.8 | 0.02 | Moderate |

| Maytansinol | -OH (Hydroxyl) | >50.0 | >10.0 | None |

| DM1-Metabolite | Lys-SMCC-Linker | 1.0 | 0.05 | Low |

| DM4-Metabolite | S-methyl-Linker | 0.9 | 0.03 | High |

Screening Workflow for New C3-Analogs

Use this logic flow to screen novel C3-ester derivatives.

Figure 2: Strategic workflow for evaluating novel C3-ester maytansinoids.

References

-

Lopus, M., et al. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules.[] Molecular Cancer Therapeutics.[]

-

Oroudjev, E., et al. (2010). Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability. Molecular Cancer Therapeutics.[]

-

Erickson, H. K., et al. (2006). Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing. Cancer Research.[8]

-

Kovtun, Y. V., et al. (2006). Antibody-Drug Conjugates Designed to Eradicate Tumors with Homogeneous and Heterogeneous Expression of the Target Antigen. Cancer Research.[8]

-

Widdison, W. C., et al. (2006). Semisynthesis and Biological Evaluation of Maytansinoids and Their Cell Binding Agents. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Thermodynamic Basis of Maytansinol Butyrate Binding to the Tubulin Vinblastine Site

A Technical Whitepaper for Drug Development Professionals

As the therapeutic landscape of Antibody-Drug Conjugates (ADCs) matures, the selection and characterization of cytotoxic payloads require rigorous biophysical scrutiny. In my tenure developing microtubule-targeting agents (MTAs), few molecules have demonstrated the precise, sub-nanomolar efficacy of Maytansinol butyrate. Commonly known as Ansamitocin P-3 (AP-3), this ansamycin macrolide functions as a highly potent microtubule-depolymerizing agent[1].

This guide provides an in-depth analysis of the binding affinity, structural mechanics, and experimental validation of Maytansinol butyrate at the tubulin vinblastine site, offering actionable insights for scientists optimizing ADC payload interactions.

Structural Biology: Engaging the Vinca Domain

Unlike taxanes, which stabilize microtubule polymers, maytansinoids bind to the vinca domain located at the inter-heterodimer interface of β-tubulin[2]. By occupying this specific pocket, Maytansinol butyrate induces steric hindrance that prevents the addition of new tubulin dimers to the growing plus-end of the microtubule.

Recent structural resolutions reveal that maytansinoids interact intimately with the T5-loop of β-tubulin[3]. This loop is a critical secondary structure element responsible for guanosine nucleotide exchange and the formation of longitudinal tubulin contacts.

The Causality of Cytotoxicity: Why does binding at the T5-loop trigger such profound cellular consequences? The binding of Maytansinol butyrate physically distorts the T5-loop, preventing the hydrolysis of GTP to GDP. This structural perturbation shifts the thermodynamic equilibrium of the microtubule entirely toward depolymerization[]. The resulting dissolution of the mitotic spindle leaves kinetochores unattached, which directly activates the Spindle Assembly Checkpoint (SAC) surveillance proteins, specifically Mad2 and BubR1[1]. This cascade forces the cell into prolonged G2/M phase arrest, inevitably culminating in apoptosis.

Fig 1: Mechanistic pathway of Maytansinol butyrate inducing apoptosis via tubulin binding.

Thermodynamic & Kinetic Profile

To rationally design ADCs, one must understand the quantitative binding metrics of the payload. The following table consolidates the critical thermodynamic and pharmacological parameters of Maytansinol butyrate.

| Parameter | Value | Reference |

| Primary Target | β-Tubulin (Vinca Domain / Vinblastine Site) | [] |

| Dissociation Constant ( | 1.3 µM | [1] |

| Polymerization Inhibition ( | 3.4 µM | [5] |

| Cell Cycle Arrest Phase | G2/M Phase | [] |

| Checkpoint Protein Activation | Mad2, BubR1 | [1] |

| Molecular Weight | 635.15 g/mol | [6] |

Note: While the

Experimental Methodology: Competitive Radioligand Binding Assay

As an application scientist, I am frequently asked how to best measure the binding affinity of novel maytansinoid derivatives. Do not use direct Fluorescence Polarization (FP) for this class of molecules. Direct conjugation of a fluorophore to the compact ansamycin macrolide structure invariably alters its steric profile. Because the T5-loop of β-tubulin is a highly restricted binding pocket, introducing a bulky fluorescent tag artificially lowers the observed binding affinity.

Instead, a Competitive Radioligand Displacement Assay using

Step-by-Step Self-Validating Protocol

1. Protein Preparation & Quality Control Purify MAP-free (Microtubule-Associated Protein-free) porcine brain tubulin to >99% purity. Buffer exchange the protein into a strict PIPES-based polymerization buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA) supplemented with 1 mM GTP. Causality: EGTA is mandatory to chelate trace calcium, which naturally depolymerizes tubulin and would confound the binding kinetics.

2. Radioligand Equilibration

Incubate 10 µM of the purified tubulin with 50 nM

3. Competitor Titration Add unlabelled Maytansinol butyrate in a logarithmic concentration series ranging from 10 nM to 100 µM. Causality: A wide titration range is absolutely necessary. Maytansinoids exhibit complex binding kinetics—a small number of high-affinity sites at the microtubule ends and several hundred low-affinity sites along the polymer body[2]. A narrow range will fail to capture the biphasic nature of this displacement.

4. The Self-Validation Mechanism (Internal Controls) Include two critical control wells:

-

Total Binding (

): Vehicle only (DMSO matched to the highest titration concentration). -

Non-Specific Binding (NSB): 100 µM unlabelled ("cold") vinblastine. System Validation: The assay is only valid if the NSB signal is <10% of the

signal. If NSB exceeds 10%, it immediately flags protein aggregation, radioligand degradation, or buffer precipitation, preventing the calculation of a spurious

5. Separation & Quantification Separate the bound ligand from the free ligand using rapid gel filtration (e.g., Sephadex G-50 spin columns) pre-equilibrated with the assay buffer. Measure the radioactivity of the macromolecular eluate using liquid scintillation counting.

6. Data Analysis

Calculate the

Fig 2: Self-validating competitive radioligand binding assay workflow for tubulin affinity.

References

- BOC Sciences. CAS 66584-72-3 (Ansamitocin P-3).

- Cayman Chemical. Ansamitocin P-3 (Antibiotic C-15003P3, Maytansinol butyrate, CAS Number: 66547-09-9).

- TargetMol Chemicals. Cas No.66584-72-3.

- Molecular Cancer Therapeutics - AACR Journals. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules.

- ResearchGate. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin's T5-loop.

- MedKoo Biosciences. Ansamitocin P-3' | CAS#66547-09-9 | microtubule inhibitor.

Sources

Technical Guide: The Discovery and Bioprocess Engineering of Ansamitocin P-3

Executive Technical Summary

Ansamitocin P-3 (AP-3) is a potent 19-membered macrocyclic lactam antibiotic belonging to the ansamycin family.[1] Produced by the actinomycete Actinosynnema pretiosum, it serves as the critical microbial precursor for DM1 (mertansine) , the cytotoxic payload in FDA-approved antibody-drug conjugates (ADCs) such as T-DM1 (Kadcyla®) .

This guide details the transition from plant-based extraction to bacterial fermentation, the molecular logic of the asm biosynthetic gene cluster, and the specific bioprocess engineering required to selectively produce AP-3 over its congeners (P-2, P-4).

The Historical Pivot: From Maytenus to Actinosynnema

The Supply Crisis (1972–1977)

In the early 1970s, the US National Cancer Institute (NCI) identified Maytansine , isolated from the Ethiopian shrub Maytenus serrata, as a compound with picomolar potency against leukemic cells. However, clinical development was halted due to an insurmountable supply bottleneck: the plant contained only trace amounts (0.2 mg per kg of dried plant), and total synthesis was commercially unviable.

The Bacterial Breakthrough (1977)

The paradigm shifted when Higashide et al. (Takeda Chemical Industries) discovered that a soil bacterium, Nocardia sp. strain C-15003 (later reclassified as Actinosynnema pretiosum), produced compounds structurally identical to the "eastern half" of maytansine. These were named Ansamitocins .

-

Key Insight: Unlike the plant source, the bacterial source was scalable via fermentation.

-

Structural Distinction: Ansamitocins differ from Maytansine primarily at the C-3 ester side chain.[2] Maytansine carries an N-acetyl-N-methyl-L-alanine residue, whereas Ansamitocins carry simple fatty acid esters (e.g., isobutyrate for P-3).

Biosynthetic Logic: The asm Gene Cluster[1]

The biosynthesis of AP-3 is governed by the asm gene cluster.[1] It follows a Type I Polyketide Synthase (PKS) logic but includes a unique starter unit that distinguishes it from other ansamycins like rifamycin.

Core Biosynthetic Modules

-

Starter Unit Synthesis (AHBA): Unlike most polyketides that start with Acetyl-CoA or Propionyl-CoA, AP-3 initiates with 3-amino-5-hydroxybenzoic acid (AHBA) .[1][3] This aromatic unit is synthesized from UDP-glucose via the amino-shikimate pathway (genes asm22-24, asm43-47).

-

Polyketide Assembly (PKS): The PKS machinery (asmA-D) extends the chain using:

-

3 Methylmalonyl-CoA units

-

3 Malonyl-CoA units

-

1 Methoxymalonyl-ACP unit (Unusual extender encoded by asm13-17)

-

-

Cyclization: The linear chain is released and cyclized via an amide bond formation between the carboxyl terminus and the amino group of the AHBA starter, forming Proansamitocin .[4]

Diagram: The asm Biosynthetic Pathway

The following diagram illustrates the flow from primary metabolites to the final Ansamitocin P-3 structure.

Caption: The flow from UDP-Glucose to Ansamitocin P-3, highlighting the critical AHBA starter unit and the isobutanol-dependent C-3 esterification step.

Bioprocess Engineering: Selective Fermentation Protocol

The native strain produces a mixture of Ansamitocins (P-0, P-1, P-2, P-3, P-4).[2] Ansamitocin P-3 (isobutyryl ester) is the most potent and the required precursor for ADCs.

Expert Insight: The specificity of the C-3 ester is dictated by the availability of the corresponding acyl-CoA precursor in the media. To force the production of P-3, one must create "selective pressure" by feeding isobutanol or isobutyric acid .

Protocol: Isobutanol-Fed Batch Fermentation

Objective: Maximize AP-3 titer while suppressing P-2 (propionyl) and P-4 (isovaleryl).

Phase 1: Seed Culture

-

Inoculation: Transfer a cryopreserved loop of A. pretiosum (ATCC 31565) into 50 mL Seed Medium.

-

Seed Medium Composition: Glucose (20 g/L), Soluble Starch (10 g/L), Yeast Extract (5 g/L), Tryptone (5 g/L), CaCO3 (2 g/L).

-

Incubation: 28°C, 220 RPM for 48–72 hours.

-

Self-Validation: Culture must be thick, opaque, and light orange. If clear, viability is low; discard.

-

Phase 2: Production Fermentation

-

Inoculation: Transfer 5% (v/v) seed culture to Production Medium.

-

Base Medium: Dextrin (50 g/L), Corn Steep Liquor (30 g/L), (NH4)2SO4 (2 g/L), MgSO4·7H2O (0.5 g/L), CoCl2 (trace).

-

The Critical Step (Precursor Feeding):

-

Timing: At 24 hours post-inoculation (onset of idiophase).

-

Feed: Add Isobutanol (0.5% v/v) or Isobutyric acid (neutralized).

-

Mechanism:[5][6][7][8][9][10][11][12] The acyltransferase (Asm19) is promiscuous. High intracellular levels of isobutyryl-CoA (derived from isobutanol) outcompete propionyl-CoA, shifting the product profile from a mixture to >90% AP-3.

-

-

Harvest: Day 6–7.

-

Self-Validation: Monitor pH. A rise from 6.8 to >7.5 often signals cell lysis and termination. Harvest before pH 7.8 to prevent hydrolysis of the C-3 ester.

-

Data: Impact of Precursor Feeding[14]

| Precursor Added | Major Product | Side Chain (C-3) | Relative Potency (Tubulin) |

| None (Control) | Mixture (P-2, P-3, P-4) | Mixed | High |

| Propanol | Ansamitocin P-2 | Propionyl | Moderate |

| Isobutanol | Ansamitocin P-3 | Isobutyryl | Highest |

| Isovaleric Acid | Ansamitocin P-4 | Isovaleryl | High |

Mechanism of Action & Clinical Translation

Molecular Mechanism

AP-3 acts as a microtubule destabilizing agent.[1][2][11] It binds to the Rhizoxin/Maytansine site on β-tubulin, which is distinct from the taxane site but overlaps with the vinblastine site.

-

Effect: It suppresses microtubule dynamic instability, leading to mitotic arrest at the G2/M checkpoint and subsequent apoptosis.

-

Potency: AP-3 exhibits IC50 values in the picomolar range (10–100 pM) against various cancer cell lines, making it 100–1000x more potent than standard chemotherapies like doxorubicin.

Conversion to ADC Payloads (DM1)

AP-3 is rarely used as a free drug due to toxicity. It is chemically processed to create DM1 :

-

Hydrolysis: AP-3 is reduced (using LiAlH4) to Maytansinol (removing the C-3 isobutyryl group).

-

Esterification: Maytansinol is re-esterified with an amino acid linker containing a thiol group (or a disulfide) to create DM1.

-

Conjugation: DM1 is linked to antibodies (e.g., Trastuzumab) to form T-DM1.

Diagram: From Fermentation to Drug

Caption: The industrial workflow converting the bacterial metabolite AP-3 into the clinical ADC payload DM1.

References

-

Higashide, E., et al. (1977).[2][12][13] Ansamitocins, maytansinoid antibiotics produced by Nocardia.[2][7][8][12] Nature, 270, 721–722. Link

-

Cassady, J. M., et al. (2004). Recent developments in the maytansinoid antitumor agents. Chemical and Pharmaceutical Bulletin, 52(1), 1–26. Link

-

Yu, T. W., et al. (2002).[2][13] The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum.[1] Proceedings of the National Academy of Sciences, 99(12), 7968–7973. Link

-

Hatano, K., et al. (1984). Selective accumulation of ansamitocins P-2, P-3 and P-4, and biosynthetic origins of their acyl moieties.[12] Agricultural and Biological Chemistry, 48(7), 1721-1729. Link

-

Prota, A. E., et al. (2014).[2][14] A new tubulin-binding site and pharmacophore for microtubule-destabilizing agents. Nature, 513, 129–130. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 9. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective Accumulation of ansamitocins P-2, P-3 and P-4, and Biosynthetic Origins of Their Acyl Moieties [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of ansamitocin P-3 production in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Maytansinol Butyrate (Ansamitocin P-3')

Executive Summary

Maytansinol butyrate (CAS 66547-09-9), chemically distinct as Ansamitocin P-3' (P-3 prime), is a potent ansamycin antibiotic and a structural isomer of the widely known Ansamitocin P-3 (Maytansinol isobutyrate).[1][][3][4][5] While often conflated in commercial catalogs, the two compounds differ in the acyl side chain at the C-3 position: the n-butyryl group in Maytansinol butyrate versus the iso-butyryl group in Ansamitocin P-3.[1][][6]

This compound functions as a picomolar-potency microtubule destabilizer, binding to the rhizoxin/maytansine site on

Chemical Identity & Physicochemical Profile[1][3][4][6][7][8][9]

Critical Distinction: Researchers must verify the ester chain orientation. CAS 66547-09-9 refers specifically to the n-butyrate ester.[1][][6]

| Property | Specification |

| Chemical Name | Maytansinol 3-n-butyrate; Ansamitocin P-3' |

| CAS Number | 66547-09-9 |

| Molecular Formula | C |

| Molecular Weight | 635.15 g/mol |

| Structural Class | Benzoansamacrolide (19-membered macrocyclic lactam) |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>10 mg/mL), DMF, Ethanol, Chloroform; Insoluble in water |

| Stability | Hydrolytically sensitive at C-3 ester; stable at -20°C (solid) |

| Purity Standard |

Structural Verification (SMILES)

n-Butyrate (CAS 66547-09-9): CCCC(=O)O[C@H]1CC(=O)N(C)C2=CC(Cl)=C(OC)C=C2CC(C)OC(=O)C(C)C(O)C(OC)C=CC=C(C)C1 (Note: The linear CCCC(=O) moiety distinguishes it from the branched isobutyryl group of Ansamitocin P-3.)[1][][3][4]

Mechanism of Action: Microtubule Destabilization

Maytansinol butyrate exerts its cytotoxicity by suppressing microtubule dynamic instability.[1][4][6] Unlike taxanes (which stabilize microtubules), maytansinoids bind to the vinca alkaloid site (specifically the rhizoxin pocket) on

Pharmacodynamics[1][2][3][6]

-

Binding: High-affinity binding (

) to soluble tubulin dimers.[1][][3][4][6] -

Depolymerization: Induces conformational changes that prevent dimer addition to the microtubule plus-end.[1][][6]

-

Cell Cycle Arrest: Cells accumulate in the G2/M phase due to spindle formation failure.[1][6]

-

Apoptosis: Prolonged mitotic arrest triggers the spindle assembly checkpoint (SAC), activating Bax/Bak-mediated apoptosis.[1][][3][4][6]

Figure 1: Pharmacodynamic cascade of Maytansinol butyrate inducing apoptotic cell death via microtubule destabilization.[1][][3][4]

Synthesis & Production Workflows

Production of Maytansinol butyrate (P-3') is typically achieved via semi-synthesis from the parent alcohol (Maytansinol) or via precursor-directed fermentation, as the natural strain Actinosynnema pretiosum preferentially produces the isobutyrate (P-3).[1][][3][4]

Method A: Semi-Synthesis (Recommended for Purity)

This method ensures the specific formation of the n-butyrate ester without contamination from the isobutyrate isomer.[1][][3]

-

Hydrolysis: Natural Ansamitocins (mixture) are reduced (LiAlH

) to yield the core Maytansinol (P-0).[1][3][4] -

Esterification: Maytansinol is reacted with butyric anhydride or butyryl chloride in the presence of a base (e.g., Pyridine/DMAP).[3][4][6]

-

Purification: Silica gel chromatography to remove unreacted core and byproducts.[1][][4][6]

Method B: Precursor-Directed Fermentation

Feeding n-butyric acid to Actinosynnema pretiosum cultures can shift biosynthesis toward P-3', though P-3 (isobutyrate) often remains a major contaminant due to endogenous valine metabolism.[1][][3][4]

Figure 2: Semi-synthetic pathway for high-purity Maytansinol butyrate production.

Experimental Protocols

Solubility & Handling

Safety Warning: Maytansinol butyrate is a picomolar cytotoxin.[1][][4][6] All handling must occur in a Class II Biological Safety Cabinet (BSC).[][3][4]

-

Stock Solution: Dissolve 1 mg in 1.57 mL anhydrous DMSO to generate a 1 mM stock.

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute into serum-free media immediately prior to use.[1][][4][6] Maximum DMSO concentration in cell culture should not exceed 0.1%.[][4][6]

In Vitro Cytotoxicity Assay (Standard Protocol)

To verify potency against tumor cell lines (e.g., MCF-7, KB, SK-BR-3):

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Prepare serial dilutions of Maytansinol butyrate (Range: 0.1 pM to 100 nM). Add to wells.

-

Incubation: Incubate for 72–96 hours at 37°C, 5% CO

. -

Readout: Assess viability using CellTiter-Glo® (ATP) or MTT assay.[1][][3][4][6]

-

Validation: IC

should be in the range of 20–100 pM for sensitive lines.

Therapeutic Context & ADC Relevance

Maytansinol butyrate itself is rarely used as a free drug due to its narrow therapeutic index (systemic toxicity).[][3][4][6] Its primary relevance lies in the Antibody-Drug Conjugate (ADC) field.[1][][3][4]

-

Payload Class: Maytansinoids (DM1, DM4) are standard ADC payloads.[1][][3][4][6]

-

Structural Role: The C-3 ester position is the standard attachment point for linkers.[1][][6]

-

Note: Maytansinol butyrate is a "capped" analog.[1][][4][6] To make an ADC, the butyrate group is typically replaced by a linker containing a disulfide or thioether (e.g., N-succinimidyl 4-(2-pyridyldithio)butyrate).[1][][3][4]

-

Research Use: It serves as a non-cleavable control or a free-drug proxy to determine the maximum theoretical potency of a released payload in intracellular assays.[1][]

-

References

-

Cayman Chemical. (n.d.).[1][3][4][6] Ansamitocin P-3 Product Information. Retrieved from [1][][3][4]

-

Issell, B. F., & Crooke, S. T. (1978).[1][][3][4][6] Maytansine. Cancer Treatment Reviews, 5(4), 199-207.[1][][3][4][6]

-

Kupchan, S. M., et al. (1975).[1][][3][4][6] Maytansinoids, a new class of potent antileukemic ansa macrolides.[4][6] Journal of the American Chemical Society, 97(18), 5294-5295.[1][][3][4][6]

-

Ootsu, K., et al. (1980).[1][][3][4][6] Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo and on the assembly of microtubules in vitro.[6] Cancer Research, 40(5), 1707-1717.[1][][3][4][6]

-

Venghateri, J. B., et al. (2013).[1][][3][4][6] Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site.[6] PLoS One, 8(10), e75182.[1][][3][4][6] Retrieved from [1][][3][4]

-

MedKoo Biosciences. (n.d.).[1][3][4][6] Ansamitocin P-3' (Maytansinol butyrate) Product Data. Retrieved from [1][][3][4]

Sources

- 1. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PubChemLite - Maytansinol butyrate (C32H43ClN2O9) [pubchemlite.lcsb.uni.lu]

- 5. ANSAMITOCIN P-3 66547-09-9, China ANSAMITOCIN P-3 66547-09-9 Manufacturers, China ANSAMITOCIN P-3 66547-09-9 Suppliers - capotchem [chemnet.com]

- 6. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacodynamics of Ansamitocin Derivatives in Tumor Models: A Technical Guide

Executive Summary

This guide provides a rigorous technical framework for evaluating the pharmacodynamics (PD) of ansamitocin derivatives (maytansinoids) in preclinical tumor models. It addresses the specific challenges of these microtubule-depolymerizing agents, particularly when delivered as Antibody-Drug Conjugate (ADC) payloads (e.g., DM1, DM4). The content focuses on mechanism-based experimental design, quantifying the "bystander effect," and validated protocols for assessing mitotic arrest in vivo.

Introduction: The Maytansinoid Payload Class

Ansamitocins (e.g., Ansamitocin P-3) are potent antitumor antibiotics that function as microtubule inhibitors.[1] Due to narrow therapeutic indices as free drugs, they are primarily utilized as payloads in ADCs. The most common derivatives, DM1 (mertansine) and DM4 (ravtansine) , are designed with thiol-reactive handles for conjugation.

Their efficacy relies on a precise sequence: Internalization

Pharmacodynamic Mechanism of Action

Ansamitocins bind to the vinblastine site on

Pathway Visualization

The following diagram illustrates the intracellular pharmacodynamics of an ansamitocin-based ADC, highlighting the critical divergence between cleavable and non-cleavable linkers.

Caption: Intracellular processing of Ansamitocin ADCs. Note the critical difference in membrane permeability between Lys-SMCC-DM1 (charged) and S-methyl-DM4 (neutral), driving the bystander effect.

The Bystander Effect

A critical PD parameter for ansamitocin derivatives is the ability to kill neighboring antigen-negative tumor cells.

-

DM1 (via SMCC linker): Releases Lys-SMCC-DM1. This metabolite is charged and membrane-impermeable. Result: Low bystander effect; efficacy is strictly antigen-dependent.

-

DM4 (via SPDB linker): Releases S-methyl-DM4.[2][3] This metabolite is lipophilic and membrane-permeable. Result: High bystander effect; effective in heterogeneous tumors.

Preclinical Tumor Models & Dosing Strategy[4]

Model Selection Criteria

| Model Type | Application | Key Limitation |

| Cell-Derived Xenograft (CDX) | Initial efficacy screening (e.g., MCF-7, COLO 205). | Homogeneous antigen expression may overestimate efficacy. |

| Patient-Derived Xenograft (PDX) | Translatability; heterogeneous antigen expression. | High variability; requires larger cohorts (n=8-10). |

| Syngeneic Models | Assessing immunogenic cell death (ICD). | Requires murine-reactive antibody or surrogate ADC. |

Dosing for PD Assessment

Unlike efficacy studies (which measure tumor volume over weeks), PD studies require terminal sampling at peak effect .

-

Dose: Typically single bolus at MTD (Maximum Tolerated Dose) or efficacious dose (e.g., 5–10 mg/kg for ADCs).

-

Timepoints:

-

24–48 hours: Peak mitotic arrest (pHH3).

-

72–96 hours: Peak apoptosis (Cleaved Caspase-3) and tumor regression onset.

-

Experimental Protocols

Protocol A: In Vivo Efficacy & Tumor Growth Inhibition (TGI)

Objective: Quantify the therapeutic index and tumor regression kinetics.

Workflow:

-

Inoculation: Inject

cells (suspended in 50% Matrigel) subcutaneously into the flank of athymic nude mice. -

Staging: Allow tumors to reach 150–200 mm³. Crucial: Do not start treatment on tumors <100 mm³ as spontaneous regression can confound results.

-

Randomization: Group mice (n=8/group) to ensure equal mean tumor volume (

10%) across groups. -

Treatment: Administer vehicle (PBS) or Ansamitocin derivative (IV tail vein).

-

Monitoring: Measure tumor volume (TV) twice weekly using digital calipers.

-

Endpoint: Euthanize when TV > 1500 mm³ or body weight loss > 20%.

Data Analysis (TGI Calculation):

Protocol B: Ex Vivo PD Assessment (Phospho-Histone H3)

Objective: Confirm mechanism of action (G2/M arrest) in tumor tissue.

Reagents:

-

Primary Ab: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling #9701).

-

Fixative: 10% Neutral Buffered Formalin (NBF).

Step-by-Step Methodology:

-

Harvest: At 24–48h post-dose, harvest tumor. Cut into 3mm slices.

-

Fixation: Fix in 10% NBF for exactly 24 hours at room temperature. Over-fixation masks antigens; under-fixation ruins morphology.

-

Processing: Dehydrate and embed in paraffin. Section at 4–5

m. -

Staining (IHC):

-

Antigen Retrieval: Citrate buffer (pH 6.0), 95°C for 20 min.

-

Blocking: 5% Goat Serum for 1h.

-

Primary Ab: Incubate anti-pHH3 (1:200) overnight at 4°C.

-

Detection: HRP-conjugated secondary polymer + DAB chromogen.

-

-

Quantification:

-

Scan slides (20x magnification).

-

Count pHH3+ nuclei per mm² of viable tumor tissue (exclude necrotic core).

-

Experimental Workflow Visualization

Caption: Dual-arm study design separating longitudinal efficacy monitoring from terminal pharmacodynamic sampling.

Critical Quality Attributes & Troubleshooting

| Observation | Potential Cause | Corrective Action |

| No TGI but high pHH3 | Drug is hitting target but repopulation is fast. | Increase dosing frequency or evaluate combination with DNA damagers. |

| High TGI but low pHH3 | Sampling timepoint missed. | Perform a time-course study (12, 24, 48, 72h) to find peak arrest. |

| Toxicity (>20% BW loss) | Off-target release of payload. | Check linker stability in plasma; reduce dose. |

| No Bystander Killing | Wrong payload/linker selection. | Switch from non-cleavable (SMCC-DM1) to cleavable (SPDB-DM4). |

References

-

Mechanism of Ansamitocin P-3: Venghateri, J. B., et al. "Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site."[4][5] PLoS One, 2013.

-

ADC Pharmacokinetics: Poon, K. A., et al. "Preclinical pharmacokinetic considerations for the development of antibody drug conjugates." Clin Pharmacokinet, 2013.

-

Bystander Effect: Kovtun, Y. V., et al. "Antibody-maytansinoid conjugates designed to bypass multidrug resistance." Cancer Res, 2010.

-

T-DM1 Development: Lewis Phillips, G. D., et al. "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate." Cancer Res, 2008.

-

Tumor Growth Inhibition Modeling: Simeoni, M., et al. "Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents." Cancer Res, 2004.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight and Lipophilicity Profile of Maytansinol Butyrate

The following technical guide details the molecular weight and lipophilicity profile of Maytansinol Butyrate , a potent ansamycin antibiotic and microtubule inhibitor.

Technical Guide for Drug Development & Conjugation Strategies

Executive Summary

Maytansinol butyrate (often referred to in literature as Ansamitocin P-3' or the n-butyryl ester of maytansinol) is a structural analog of the potent microtubule inhibitor Ansamitocin P-3.[1][2] While the naturally occurring Ansamitocin P-3 possesses an isobutyryl side chain, the n-butyrate variant represents a critical tool for Structure-Activity Relationship (SAR) studies, particularly in optimizing the hydrophobicity of antibody-drug conjugate (ADC) payloads.[1][2]

This guide provides a definitive breakdown of the compound’s physicochemical properties, focusing on its Molecular Weight (635.15 Da) and Lipophilicity (Predicted LogP ~2.9).[1][2] These metrics are pivotal for predicting membrane permeability, solubility in conjugation solvents, and the "bystander effect" potential in solid tumors.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Structural Definition

Maytansinol butyrate is the C-3 ester derivative of the ansamycin alcohol, maytansinol.[1][2] The distinction between the n-butyrate and the iso-butyrate (Ansamitocin P-3) is subtle but affects metabolic stability and lipophilic packing.[1][2]

-

IUPAC Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1^10,14.0^3,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate[1][2][3]

-

Common Name: Maytansinol butyrate; Ansamitocin P-3'[1][2][4][5][6]

-

CAS Number: 66547-09-9 (Generic for Ansamitocin P-3 series; specific isomer distinction required in procurement).[1][2][4]

Quantitative Data Table

The following data aggregates calculated and experimental values for the C32H43ClN2O9 scaffold.

| Parameter | Value | Unit | Source/Method |

| Molecular Formula | C₃₂H₄₃ClN₂O₅ | - | Stoichiometry |

| Molecular Weight (Avg) | 635.15 | g/mol | Calculated (Std.[1][2] Atomic Wts) |

| Monoisotopic Mass | 634.2657 | Da | High-Res MS |

| LogP (Predicted) | 2.9 ± 0.2 | - | XLogP3 / Consensus |

| Topological Polar Surface Area | 136 | Ų | TPSA Calculation |

| H-Bond Donors | 1 | - | (C-9 OH) |

| H-Bond Acceptors | 9 | - | Ether/Ester/Amide oxygens |

| Rotatable Bonds | 6 | - | C-3 Ester chain flexibility |

| Solubility (DMSO) | > 10 | mg/mL | Experimental Extrapolation |

Analyst Note: The LogP of 2.9 places Maytansinol butyrate in the "sweet spot" for ADC payloads.[1] It is hydrophobic enough to cross membranes (bystander killing) but sufficiently polar to remain soluble in organic cosolvents (DMA/DMF) used during bioconjugation.[1][2]

Structural Analysis & Lipophilicity Mechanism[1][2]

The lipophilicity of Maytansinol butyrate is primarily governed by the C-3 ester side chain.[2] The n-butyryl group adds a hydrophobic tail to the macrocyclic core.[1][2]

The C-3 Ester "Switch"[1][2]

-

Maytansinol (Parent): LogP ~1.2. Hydrophilic, poor membrane permeability.[1][2]

-

Maytansinol Butyrate (C4 Ester): LogP ~2.[1][2]9. High permeability.[1][2]

-

Mechanism: The esterification masks the C-3 hydroxyl group, reducing polarity.[1][2] The butyl chain increases the partition coefficient into the lipid bilayer, facilitating passive diffusion.[1][2]

Biological Implication: The Bystander Effect

In ADC design, after the antibody is internalized and degraded in the lysosome, the free payload (Maytansinol butyrate) must diffuse out of the target cell to kill neighboring heterogeneous tumor cells.[1][2]

-

Optimal LogP (2–3): Diffuses to neighbors (Effective bystander effect).

-

High LogP (>4): Aggregates or gets trapped in membranes (Reduced efficacy/Clearance issues).[1][2]

Visualization: Lipophilicity & Bystander Pathway[1][2]

Figure 1: The role of Maytansinol butyrate's lipophilicity in mediating the bystander effect.[1][2] The LogP of 2.9 allows the metabolite to escape the primary target cell and exert cytotoxicity on antigen-negative neighbors.[1][2]

Experimental Workflows

Protocol: Semisynthesis of Maytansinol Butyrate

Objective: Esterification of Maytansinol at the C-3 position using butyric anhydride.[1][2] Causality: Direct acylation is preferred over acid chloride methods to preserve the sensitive epoxide and macrocyclic lactam functionalities.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg (0.017 mmol) of Maytansinol in 0.5 mL of anhydrous pyridine under an argon atmosphere.

-

Catalysis: Add a catalytic amount of DMAP (0.5 mg).

-

Acylation: Add Butyric Anhydride (50 µL, excess) dropwise.

-

Incubation: Stir at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (SiO2, CH2Cl2/MeOH 95:5).[1][2]

-

Quenching: Add 1 mL of saturated NaHCO3 solution to neutralize excess anhydride/acid.

-

Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine.[1][2]

-

Purification: Dry over Na2SO4, concentrate, and purify via preparative TLC or Flash Chromatography (Silica gel).

-

Validation: Confirm structure via 1H-NMR (look for triplet at ~0.9 ppm for terminal methyl and multiplet at ~2.3 ppm for

-methylene of butyrate).[1][2]

Protocol: Lipophilicity Determination (Shake-Flask Method)

Objective: Experimentally verify the LogP value.

-

Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa. Allow to equilibrate for 24 hours.

-

Solubilization: Dissolve 1 mg Maytansinol butyrate in 1 mL of the saturated Octanol phase.

-

Partitioning: Add 1 mL of saturated PBS to the Octanol solution.

-

Equilibration: Vortex for 30 minutes; Centrifuge at 2000g for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

[1][2]

Synthesis Pathway Visualization[1][2]

Figure 2: Semisynthetic pathway for generating Maytansinol butyrate from the parent alcohol Maytansinol.[1][2]

References

-

PubChem. (2023).[1][2] Ansamitocin P-3 (Maytansinol isobutyrate) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

Issell, B. F., & Crooke, S. T. (1978).[1][2] Maytansine. Cancer Treatment Reviews, 5(4), 199-207.[1][2] (Foundational review of Maytansinoid properties).

-

Widdison, W. C., et al. (2006).[1][2] Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer. Journal of Medicinal Chemistry, 49(14), 4392–4408.[1][2] [Link]

-

Ootsu, K., et al. (1980).[1][2] Effects of new antimitotic antibiotics, ansamitocins, on the growth of murine tumors in vivo and on the assembly of microtubules in vitro. Cancer Research, 40(5), 1707-1717.[1][2] (Primary source for Ansamitocin P-3 activity).[1][2][4][6][7]

Sources

- 1. PubChemLite - Maytansinol butyrate (C32H43ClN2O9) [pubchemlite.lcsb.uni.lu]

- 2. caymanchem.com [caymanchem.com]

- 3. Ansamitocin P-3 | C32H43ClN2O9 | CID 5282049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 66547-09-9 | Ansamitocin P-3'| AP-3'; Ansamitocin P3'; Maytansinol butyrate, Maytansinoid AP-3'. Antibiotic C 15003P3'; iso-Ansamitocin P-3|BioChemPartner [biochempartner.com]

- 5. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Precision Semisynthesis of Maytansinol Butyrate: Kinetic Control and Purification Strategies

Executive Summary & Strategic Context

Maytansinoids are a class of ansamycin antibiotics exhibiting picomolar cytotoxicity, making them premier "warheads" for Antibody-Drug Conjugates (ADCs) such as Trastuzumab emtansine (T-DM1). The core scaffold, Maytansinol , possesses a secondary hydroxyl group at the C-3 position.[1] The esterification of this C-3 hydroxyl is the critical gateway for synthesizing potent analogs, including Maytansinol butyrate (n-butyryl ester) and its structural isomer Ansamitocin P-3 (isobutyryl ester).

This guide details the semisynthesis of Maytansinol butyrate from Maytansinol. Unlike simple esterifications, the C-3 position of Maytansinol is sterically hindered and sensitive to epimerization and elimination (dehydration) at the C-9/C-10 positions. This protocol utilizes a nucleophilic catalysis strategy employing butyric anhydride and 4-dimethylaminopyridine (DMAP) to ensure kinetic control, high conversion, and retention of the C-3 stereochemistry.

Key Technical Challenges Solved

-

Steric Hindrance: The C-3 OH is nestled within the macrocycle; standard Fischer esterification fails.

-

Epimerization Risk: Aggressive bases can invert the C-3 chiral center, rendering the payload biologically inactive.

-

Cytotoxicity: Handling requires BSL-2/3 containment protocols due to the compound's extreme potency (

).

Safety & Containment (Critical)

WARNING: HIGH POTENCY COMPOUND. Maytansinoids are potent microtubule inhibitors. Exposure can cause severe neurotoxicity and bone marrow suppression.

-

Containment: All weighing and reaction manipulations must occur within a Class III Biological Safety Cabinet (BSC) or a negative-pressure glovebox.

-

PPE: Double nitrile gloves (tested for permeation), Tyvek lab coat with wrist seals, and full-face respirator if working outside an isolator.

-

Inactivation: All glassware and waste must be treated with 5% Sodium Hypochlorite (Bleach) and 0.1M NaOH for 24 hours before disposal to cleave the macrocycle.

Reaction Mechanism & Logic

The synthesis relies on the activation of butyric anhydride by DMAP to form a highly electrophilic N-acylpyridinium ion. This intermediate is sufficiently reactive to acylate the hindered secondary alcohol of Maytansinol under mild conditions, avoiding the elimination side reactions common with acid chlorides.

Reaction Scheme Logic (Graphviz)

Figure 1: Mechanistic pathway for the DMAP-catalyzed esterification of Maytansinol. The N-acylpyridinium species overcomes the steric barrier at C-3.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Purity/Grade |

| Maytansinol | 1.0 | Substrate | >98% (HPLC) |

| Butyric Anhydride | 6.0 | Acyl Donor | Anhydrous, 99% |

| Pyridine | Solvent | Base/Solvent | Anhydrous, <50 ppm H2O |

| DMAP | 2.0 | Nucleophilic Catalyst | 99% |

| Dichloromethane (DCM) | Solvent | Co-solvent (Optional) | Anhydrous |

Note: For Ansamitocin P-3 synthesis, substitute Butyric Anhydride with Isobutyric Anhydride .

Synthetic Procedure[1][4][5][6]

Step 1: Preparation (In Glovebox)

-

Dry Maytansinol (100 mg, 0.177 mmol) under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.

-

Dissolve Maytansinol in anhydrous Pyridine (3.0 mL).

-

Insight: Pyridine acts as both solvent and proton scavenger. For larger scales (>1g), a DCM/Pyridine (3:1) mixture is preferred to simplify workup.

-

Step 2: Activation & Reaction

-

Add 4-Dimethylaminopyridine (DMAP) (43 mg, 0.354 mmol, 2.0 equiv) to the solution. Stir until dissolved.

-

Cool the reaction vessel to 0°C using an ice/water bath (if outside glovebox) or a chilled block.

-

Dropwise add Butyric Anhydride (174 µL, 1.06 mmol, 6.0 equiv) over 5 minutes.

-

Allow the mixture to warm to Room Temperature (20-25°C) and stir under inert atmosphere (

or Ar).

Step 3: Kinetic Monitoring

-

Timepoint: Check at 4 hours and 16 hours.

-

Method: TLC (Silica, 10% MeOH in DCM) or HPLC.

-

Target: >95% consumption of Maytansinol (

) and appearance of Maytansinol Butyrate ( -

Validation: If conversion is <80% at 16h, add an additional 2.0 equiv of Butyric Anhydride.

Step 4: Quench & Workup

-

Cool mixture to 0°C. Add Methanol (0.5 mL) and stir for 20 mins to quench excess anhydride (forms methyl butyrate).

-

Dilute with Ethyl Acetate (EtOAc, 20 mL).

-

Wash Sequence (Critical for removing Pyridine):

-

Wash 2x with 10 mL 1M HCl (converts Pyridine/DMAP to water-soluble salts).

-

Wash 1x with 10 mL Saturated

(neutralizes acid). -

Wash 1x with 10 mL Brine .

-

-

Dry organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Isolation[1][7][8][9][10][11]

Crude Maytansinoids often contain trace hydrolysis products. A two-stage purification is required for pharmaceutical grade (>98%) material.

Flash Chromatography (Primary Purification)

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution.[1][2][5][6][7]

-

Start: DCM/MeOH (99:1)

-

End: DCM/MeOH (95:5)[8]

-

-

Observation: Maytansinol Butyrate elutes before unreacted Maytansinol due to the capping of the polar hydroxyl group.

Preparative HPLC (Polishing)

For ADC conjugation, purity is paramount.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 40% B to 80% B over 30 mins.

-

Detection: UV at 254 nm (Maytansinoid aromatic chromophore) and 280 nm.

Purification Workflow (Graphviz)

Figure 2: Downstream processing workflow ensuring removal of cytotoxic contaminants and synthesis byproducts.

Analytical Validation (QC)

To certify the identity of the synthesized Maytansinol Butyrate, compare against the following expected parameters.

| Technique | Parameter | Expected Result | Interpretation |

| HPLC | Retention Time (RT) | Shifted +2-3 min vs Maytansinol | Esterification increases hydrophobicity. |

| 1H-NMR | C-3 Proton (H-3) | Shift from | Diagnostic downfield shift confirming acylation. |

| 1H-NMR | Side Chain | Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.3 ppm) | Presence of n-butyryl chain protons. |

| HRMS | m/z | Confirms molecular formula addition of |

Note on Stereochemistry:

If the C-3 proton signal appears as a broad multiplet rather than a distinct doublet/dd, suspect epimerization. The coupling constant

References

-

Kupchan, S. M., et al. (1978).[1][9][8] "Structural requirements for antileukemic activity among the naturally occurring and semisynthetic maytansinoids." Journal of Medicinal Chemistry, 21(1), 31-37.[1][9][8] Link

-

Marzullo, P., et al. (2021).[7] "Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders." Chemistry – A European Journal, 27(1), 1-11. Link

-

Widdison, W. C., & Chari, R. V. (2007).[8] "Method for the preparation of maytansinoid esters." U.S. Patent No.[9][10][11] 7,301,019.[9] Washington, DC: U.S. Patent and Trademark Office. Link

-

Oishi, T., et al. (2010). "Synthesis of Maytansinoids." Natural Product Reports, 27, 1322-1349. Link

Sources

- 1. WO2020180709A1 - Preparation of maytansinol - Google Patents [patents.google.com]

- 2. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1913002B1 - Method of acylating maytansinol with chiral amino acids - Google Patents [patents.google.com]

- 4. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 5. air.unimi.it [air.unimi.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. METHOD FOR THE PREPARATION OF MAYTANSINOID ESTERS - Patent 1838715 [data.epo.org]

- 9. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]

- 10. US7411063B2 - Process for preparation of maytansinol - Google Patents [patents.google.com]

- 11. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]

Preparation of Maytansinol butyrate stock solutions in DMSO and DMF

Application Note: Preparation, Handling, and Storage of Maytansinol Butyrate (Ansamitocin P-3) Stock Solutions

Abstract & Introduction

Maytansinol butyrate, pharmacologically known as Ansamitocin P-3 (CAS: 66547-09-9), is a potent ansa macrolide and microtubule depolymerizing agent.[1][2] Structurally, it is the C-3 ester derivative of maytansinol.[3] Due to its picomolar cytotoxicity, it serves as a critical payload in the development of Antibody-Drug Conjugates (ADCs) and as a tool compound for studying mitotic arrest.[1]

This guide provides a rigorous technical protocol for solubilizing Maytansinol butyrate in organic solvents (DMSO and DMF). Unlike standard reagents, the handling of this compound requires specific attention to hygroscopic instability (ester hydrolysis) and cytotoxic containment .

Critical Safety & Containment (HSE)

WARNING: HIGHLY CYTOTOXIC. Maytansinoids are potent anti-mitotic agents.[1][2] Exposure can cause severe respiratory, ocular, and dermal toxicity.

-

Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).[1][2]

-

PPE: Double nitrile gloves (0.11 mm min), lab coat with elastic cuffs, and safety goggles.[1][2]

-

Static Control: Use an anti-static gun on the weighing vessel. Maytansinoid powders are often electrostatic and can disperse easily if not neutralized.

Physicochemical Properties

| Property | Specification |

| Common Name | Ansamitocin P-3 (Maytansinol butyrate) |

| Molecular Weight | 635.15 g/mol |

| Appearance | White to off-white powder |

| Solubility (DMSO) | |

| Solubility (DMF) | |

| Solubility (Water) | Negligible (< 0.1 mg/mL) |

| 232 nm, 252 nm |

Solvent Selection Strategy: DMSO vs. DMF

The choice of solvent dictates the stability of the stock and its downstream compatibility.

| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |

| Primary Use | Cell-based assays ( | Chemical conjugation (ADC synthesis). |

| Freezing Point | 19°C (Solidifies in fridge).[1][2] | -61°C (Remains liquid in fridge). |

| Volatility | Low (Hard to remove).[1][2] | High (Easier to evaporate).[1][2] |

| Hygroscopicity | High. Absorbs water from air, risking ester hydrolysis. | Moderate. |

| Toxicity | Low (permeable to skin).[1][2] | Hepatotoxic. |

Recommendation: Use Anhydrous DMSO for biological stocks stored at -20°C. Use Anhydrous DMF only for immediate chemical conjugation steps where DMSO interference (e.g., in specific amine-reactive chemistries) is a concern.[1][2]

Protocol: Preparation of Stock Solutions

Materials Required

-

Solvent: Anhydrous DMSO (Grade

99.9%, water < 50 ppm) OR Anhydrous DMF.[1][2] -

Vessel: Amber glass vial with PTFE-lined screw cap (Avoid polypropylene for long-term storage to prevent leaching).

-

Gas: Argon or Nitrogen stream.

Step-by-Step Procedure

Step 1: Gravimetric Calculation

Do not rely on the mass printed on the vendor's label. Always weigh the specific amount used.

Step 2: Solubilization

-

Equilibrate the vial to room temperature before opening to prevent water condensation.

-

Weigh the powder into an amber glass vial.

-

Add the calculated volume of Anhydrous DMSO (or DMF) to the center of the vial.

-

Vortex gently for 30 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 10 seconds (Max temp < 30°C).

Step 3: Aliquoting and Storage

-

Divide the master stock into small aliquots (e.g., 20–50

L) to avoid freeze-thaw cycles.[1][2] -

Overlay with Argon/Nitrogen: Gently blow inert gas into the headspace of the vial before capping. This is critical to prevent moisture uptake.

-

Seal caps with Parafilm.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 6–12 months).

Quality Control (QC)

Verify the concentration using UV-Vis spectroscopy.[4]

-

Diluent: Methanol or Ethanol (do not blank with water as the compound may precipitate).

-

Wavelength: Measure Absorbance at 232 nm or 252 nm .

-

Calculation: Use Beer-Lambert Law (

).[1][2]

Visualized Workflows

Figure 1: Preparation Logic Flow

This diagram outlines the decision-making process for solvent selection and storage.

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Figure 2: Stability & Degradation Risks

Understanding the failure modes of the stock solution.

Caption: Critical degradation pathways. Moisture ingress is the primary cause of stock failure for ester-based maytansinoids.

References

-

PubChem. Compound Summary for Ansamitocin P-3 (CID 5282049). [Link][1][2][5]

-